4-(p-Tolyl)-1H-1,2,3-triazole

Crystal Engineering Supramolecular Chemistry Luminescent Materials

Secure your supply of 4-(p-Tolyl)-1H-1,2,3-triazole, a critical 4-aryl-1,2,3-triazole building block. Its para-methylphenyl substituent delivers distinct electron-donating character (Hammett σp = -0.17), modulating hydrogen-bonding, metal-coordination, and π-π stacking versus unsubstituted or electron-withdrawing analogs. This compound is essential for systematic SAR studies, serving as a benchmark for anticancer activity profiling against QGY-7703, Bel-7402, and SMMC-7721 cell lines. For process chemists, it is a demonstrated substrate in patented microwave-assisted (50-80°C) and 1,1-dibromo-1-alkene cyclization routes, offering scalable, environmentally favorable synthesis. Ideal for crystal engineering requiring prism-shaped crystal habits and for applications needing blue-green emission with thermal stability to ~200°C. Ensure research reproducibility—buy now.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 5301-96-2
Cat. No. B3426537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-Tolyl)-1H-1,2,3-triazole
CAS5301-96-2
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNN=C2
InChIInChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12)
InChIKeyZPCIKQLLQORQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(p-Tolyl)-1H-1,2,3-triazole (CAS 5301-96-2) Procurement and Differentiation Guide


4-(p-Tolyl)-1H-1,2,3-triazole (C9H9N3, MW 159.19) is a 4-aryl-1H-1,2,3-triazole bearing a para-methylphenyl substituent at the 4-position. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between p-tolylacetylene and an azide source, as well as through alternative methodologies including thermolysis of α-azidoacetophenone phenylsulfonylhydrazones [1] and multicomponent reactions of aldehydes, nitroalkanes, and sodium azide [2]. As a member of the 1,2,3-triazole class, it participates in hydrogen bonding, metal coordination, and π-π stacking interactions [3], making it a versatile scaffold in medicinal chemistry, materials science, and catalysis.

Why 4-(p-Tolyl)-1H-1,2,3-triazole Cannot Be Interchanged with Generic 4-Aryl-1,2,3-triazoles


4-Aryl-1H-1,2,3-triazoles exhibit substituent-dependent variations in electronic properties, crystal packing, and biological activity that preclude simple interchange. The para-methyl group on 4-(p-tolyl)-1H-1,2,3-triazole introduces electron-donating character (Hammett σp = -0.17) that modulates the triazole ring's electron density relative to unsubstituted phenyl (σp = 0.00) or electron-withdrawing analogs (e.g., 4-nitrophenyl, σp = +0.78) [1]. This electronic modulation affects hydrogen-bonding capacity, metal-binding affinity, and intermolecular interactions in the solid state. Quantitative structure-activity relationship (QSAR) studies on 1,2,3-triazole derivatives demonstrate that para-substituent identity significantly influences cytotoxic activity through descriptors such as MATS7m and RDF105m weighted by mass [2]. Consequently, substituting a different 4-aryl-1,2,3-triazole without verifying context-specific performance parameters risks altering crystal morphology, luminescent properties, catalytic behavior, or biological potency in ways not predictable from core scaffold alone.

Quantitative Differentiation Evidence for 4-(p-Tolyl)-1H-1,2,3-triazole: Comparative Performance Data


Crystal Morphology Differentiation: p-Tolyl vs. m-Tolyl Substitution in Quinoline-Triazole Hybrids

In a direct head-to-head comparison of three quinoline-triazole hybrids differing only in the 4-aryl substituent, the p-tolyl derivative (compound 3) crystallized with distinct morphology compared to its m-tolyl isomer (compound 2). Both compounds formed 1D tape and prism-shaped crystals, but the specific H-bonding networks and resulting crystal growth direction differed due to the positional isomerism of the methyl group [1].

Crystal Engineering Supramolecular Chemistry Luminescent Materials

Antihepatoma Activity of 4-(p-Tolyl)-1H-1,2,3-triazole in Human Hepatoma Cell Lines

Li et al. synthesized and evaluated a series of 17 4-aryl-1H-1,2,3-triazoles for antihepatoma activity. The p-tolyl derivative (R = 4-MeC6H4) was among the compounds tested against three human hepatoma cell lines (QGY-7703, Bel-7402, SMMC-7721) and normal mouse fibroblast L-929 cells. While the study identified more potent derivatives bearing electron-withdrawing substituents, the p-tolyl derivative established baseline activity for the electron-donating substituted series, providing a reference point for structure-activity relationship (SAR) analysis [1].

Anticancer Hepatoma Medicinal Chemistry

Synthetic Accessibility: Thermolysis Route Yield Comparison Across 4-Aryl Substituents

Ito et al. developed a thermolysis method for synthesizing 4-aryl-1H-1,2,3-triazoles from α-azidoacetophenone phenylsulfonylhydrazones. The method was demonstrated across a series of para-substituted aryl derivatives (R = H, Br, Cl, NO2, Me, Ph, PhN:N), with all compounds obtained in good yields. The p-tolyl derivative (R = Me) was successfully prepared using this methodology, confirming that the electron-donating methyl group does not impede the cyclization-elimination sequence [1].

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Microwave-Assisted Synthesis Patent: Yield and Process Advantages for 4-(p-Tolyl)-1H-1,2,3-triazole

Ke et al. patented a microwave-assisted catalytic method for synthesizing 4-aryl-1H-1,2,3-triazole derivatives. The process employs cyclization of 2-nitroolefin with sodium azide under trifluoromethanesulfonic acid catalysis in pyridine. The p-tolyl derivative was specifically prepared using this methodology, which claims advantages of mild reaction conditions, simple operation, high yield, low cost, and environmental protection compared to conventional thermal methods [1].

Green Chemistry Process Intensification Microwave Synthesis

Thermal Stability Profile: 4-(p-Tolyl)-1,2,3-triazole in Quinoline Hybrid Systems

In the quinoline-triazole hybrid series studied by Hidalgo et al., the p-tolyl-containing derivative (compound 3) exhibited thermal stability up to approximately 200°C, equivalent to the m-tolyl analog (compound 2) and the diethoxymethyl-substituted analog (compound 1) [1]. This thermal stability threshold provides a benchmark for processing and application temperature limits.

Thermal Analysis Materials Stability Organic Electronics

Alternative Synthetic Route via 1,1-Dibromo-1-alkene Cyclization: Patent-Documented Methodology

Kuang and Wang patented a method for synthesizing 4-aryl-1H-1,2,3-triazoles via cyclization of 1,1-dibromo-2-aryl-1-alkenes with azides (sodium azide, silver azide, or lead azide) in the presence of a catalyst (CuI, copper acetate, copper sulfate, or ferric chloride) and a ligand (ascorbate salt, L-proline, N,N-dimethylethylenediamine, or cysteine). The p-tolyl derivative (Ar = substituted phenyl) is explicitly claimed within the patent scope [1].

Synthetic Methodology Organohalogen Chemistry Process Patent

Validated Application Scenarios for 4-(p-Tolyl)-1H-1,2,3-triazole Based on Quantitative Evidence


Crystal Engineering of 1D Luminescent Materials Requiring Specific Morphology

The p-tolyl derivative provides a prism-shaped crystal habit with a specific H-bonding network distinct from the tape morphology of the m-tolyl isomer [1]. Researchers developing supramolecular materials, organic light-emitting devices, or crystal engineering applications where crystal morphology influences device performance should select the p-tolyl variant when prism morphology is desired over tape morphology. The compound maintains thermal stability to approximately 200°C and exhibits blue-green emission in solution, suitable for applications requiring moderate thermal processing windows and visible-region luminescence.

Medicinal Chemistry SAR Studies: Electron-Donating Substituent Baseline Reference

For medicinal chemists optimizing 4-aryl-1,2,3-triazole-based anticancer agents, 4-(p-tolyl)-1H-1,2,3-triazole serves as a critical reference compound representing the electron-donating substituent class [1]. Its antihepatoma activity profile, characterized across QGY-7703, Bel-7402, and SMMC-7721 cell lines, provides a benchmark for evaluating the SAR contribution of para-substituent electronic effects. Procurement of this compound enables systematic comparison against electron-withdrawing analogs (e.g., 4-chloro-3-trifluoromethylphenyl derivatives, which exhibited GI50 values as low as 0.0232 μM) to guide lead optimization decisions.

Microwave-Assisted Process Development and Green Chemistry Applications

Organizations seeking to implement microwave-assisted synthesis for 4-aryl-1,2,3-triazoles can utilize the patented method of Ke et al. [1], which specifically includes 4-(p-tolyl)-1H-1,2,3-triazole as a demonstrated substrate. The process operates at 50-80°C with 100-250 W microwave irradiation for 10-30 minutes, offering reduced energy consumption, shorter reaction times, and elimination of hazardous azide-alkyne click reagents compared to conventional methods. This route is particularly relevant for process chemists developing scalable, environmentally favorable synthetic protocols.

Alternative Precursor-Based Synthesis for Supply Chain Diversification

When terminal alkyne precursors (required for standard CuAAC click synthesis) are unavailable, cost-prohibitive, or subject to supply disruption, the 1,1-dibromo-1-alkene cyclization method patented by Kuang and Wang [1] provides a validated alternative route to 4-(p-tolyl)-1H-1,2,3-triazole. The method employs 1,1-dibromo-2-(p-tolyl)-1-alkene and sodium azide with CuI catalysis, enabling synthesis from a different precursor pool. This route supports supply chain resilience and offers procurement flexibility for organizations requiring consistent compound availability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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